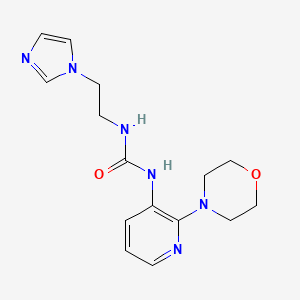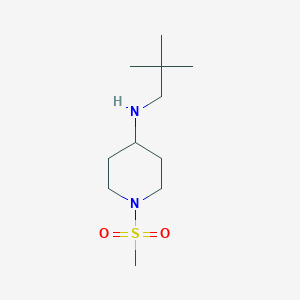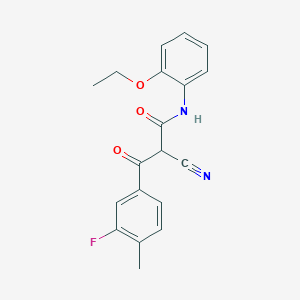
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPDFTS, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CPDFTS involves its interaction with the active site of the target enzyme. It forms a covalent bond with the amino acid residues in the active site, thereby inhibiting the enzyme's activity. This mechanism is similar to that of other enzyme inhibitors, such as sulfonamides and penicillins.
Biochemical and Physiological Effects
CPDFTS has been shown to exhibit inhibitory effects on carbonic anhydrase and metalloproteinases, which are involved in various physiological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, while metalloproteinases are involved in tissue remodeling and wound healing. Inhibition of these enzymes by CPDFTS may have therapeutic implications for various diseases, such as cancer and osteoarthritis.
Advantages and Limitations for Lab Experiments
CPDFTS has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit specific enzymes. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for further research on CPDFTS. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and osteoarthritis. Another direction is to study its mechanism of action in more detail, including its interaction with the target enzyme and the formation of covalent bonds. Furthermore, studies on the safety and toxicity of CPDFTS are needed to determine its potential as a therapeutic agent.
Synthesis Methods
CPDFTS has been synthesized using various methods, including the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine, followed by the reaction of the resulting product with 1,1-dioxothiolane-3-thiol. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropylamine, followed by the reaction of the resulting product with sodium hydride and 1,1-dioxothiolane-3-thiol. Both methods yield CPDFTS with high purity and yield.
Scientific Research Applications
CPDFTS has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory effects on certain enzymes, including carbonic anhydrase and metalloproteinases. This makes it a potential candidate for the development of new drugs that target these enzymes.
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S2/c14-12-7-9(15)1-4-13(12)22(19,20)16(10-2-3-10)11-5-6-21(17,18)8-11/h1,4,7,10-11H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDKULOTVPXGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)S(=O)(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)